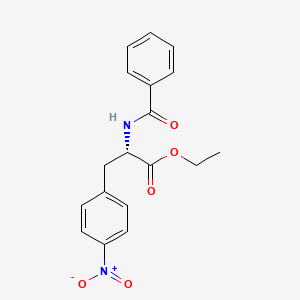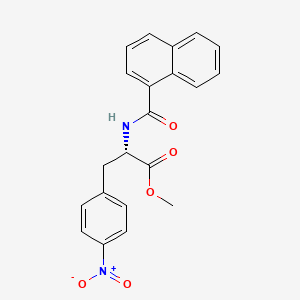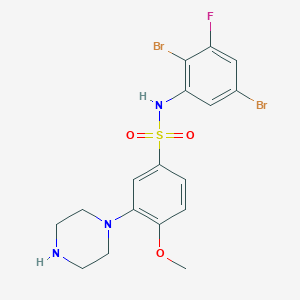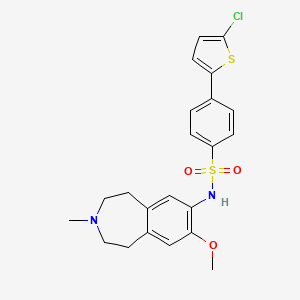
SCH 51344
Übersicht
Beschreibung
Ras/Rac Transformation Blocker, SCH 51344, is a cell-permeable pyrazoloquinoline compound . It acts as an effective blocker of Ras-induced malignant transformation and inhibits Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . The effect of this compound is limited to Ras/Rac pathways other than those involving ERK and JNK .
Molecular Structure Analysis
The molecular formula of this compound is C16H20N4O3 . The InChI representation is1S/C16H20N4O3/c1-10-14-15 (17-5-7-23-8-6-21)12-9-11 (22-2)3-4-13 (12)18-16 (14)20-19-10/h3-4,9,21H,5-8H2,1-2H3, (H2,17,18,19,20) . Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 316.36 g/mol . It is light yellow in color and has a solubility of 20 mg/mL in DMSO . It should be stored at -20°C and protected from light .Wissenschaftliche Forschungsanwendungen
Krebsforschung: Hemmung der malignen Transformation
SCH 51344 ist bekannt für seine Rolle als Ras/Rac-Transformationsblocker. Es hemmt effektiv die Ras-induzierte maligne Transformation, ein entscheidender Schritt in der Entwicklung vieler Krebsarten . Durch die Blockierung dieses Prozesses trägt this compound dazu bei, die morphologischen Veränderungen und die Aktin-Filament-Organisation zu verhindern, die mit Krebszellen verbunden sind .
Molekularbiologie: Untersuchungen zum Aktin-Myosin-Komplex
Es wurde gezeigt, dass die Verbindung die Ras/Rac-abhängige Dissoziation von EMS1 vom Aktin-Myosin-II-Komplex und die Membranfaltung hemmt . Diese Anwendung ist besonders nützlich in der molekularbiologischen Forschung, wo das Verständnis der Dynamik von Zytoskelettstrukturen entscheidend ist.
Entwicklungsbiologie: Xenopus-Oozytenreifung
This compound wurde zur Untersuchung der Reifung von Xenopus-Oozyten verwendet. Es hemmt die Val-12-Ras-induzierte Reifung und liefert Einblicke in die molekularen Pfade, die die Oozytenentwicklung und -reifung regulieren .
Biochemie: Enzyminhibition
Die Verbindung zielt auf das menschliche MutT-Homolog MTH1/NUDT1 mit einer Dissoziationskonstante (Kd) von 49 nM ab und hemmt seine katalytische Aktivität. Dies ist in der Biochemie bedeutsam für die Untersuchung der enzymatischen Prozesse, die an der Hydrolyse von Nukleotidtriphosphaten beteiligt sind .
Pharmakologie: Arzneimittelentwicklung und -screening
Aufgrund seiner inhibitorischen Wirkungen auf den Ras/Rac-Signalweg dient this compound als potenzieller Leitstoff bei der Entwicklung neuer pharmakologischer Wirkstoffe. Es kann in Arzneimittel-Screening-Assays verwendet werden, um andere Verbindungen mit ähnlicher oder verbesserter Wirksamkeit zu identifizieren .
Genetik: Untersuchung genetischer Veränderungen in Tumoren
This compound ist ein potenter Inhibitor des ankerunabhängigen Wachstums von humanen Tumorzelllinien, die neben aktivierten Ras-Genen mehrere genetische Veränderungen aufweisen. Diese Anwendung ist für die genetische Forschung zu den Mechanismen des Tumorwachstums und der Identifizierung potenzieller genetischer Zielstrukturen für die Therapie unerlässlich .
Wirkmechanismus
Target of Action
SCH 51344, also known as Ras/Rac Transformation Blocker, this compound, primarily targets the Ras and Rac proteins . These proteins play a crucial role in cell signaling pathways that control cell proliferation and differentiation .
Mode of Action
This compound is a cell-permeable pyrazoloquinoline compound that acts as an effective blocker of Ras-induced malignant transformation . It inhibits the Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . The compound has been shown to have very little effect on the activities of proteins in the ERK pathway, suggesting that it inhibits Ras transformation by a novel mechanism .
Biochemical Pathways
This compound affects at least two signaling pathways: one regulating extracellular signal-regulated kinase (ERK) activation and the other controlling membrane ruffling formation . These two pathways appear to act synergistically to cause transformation .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
This compound inhibits Ras-induced malignant transformation and prevents anchorage-independent growth of oncogene-transformed fibroblasts . It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC . This compound was effective in inhibiting the anchorage-independent growth of Rat-2 fibroblast cells transformed by the three forms of oncogenic RAS and RAC V12 .
Action Environment
It is known that the compound is stable under freezing conditions and should be protected from light .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-14-15(17-5-7-23-8-6-21)12-9-11(22-2)3-4-13(12)18-16(14)20-19-10/h3-4,9,21H,5-8H2,1-2H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEGXZZAORIRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=NC2=NN1)OC)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433926 | |
| Record name | Ras/Rac Transformation Blocker, SCH 51344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171927-40-5 | |
| Record name | 2-[2-[(6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171927-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ras/Rac Transformation Blocker, SCH 51344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B1680830.png)


![N-(4-(2-(diethylamino)ethoxy)-3-methoxyphenyl)-N-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680837.png)
![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)
![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)

![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)
![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)

![N-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[5,4-d]pyridin-7-yl]methyl]piperidin-4-amine](/img/structure/B1680849.png)